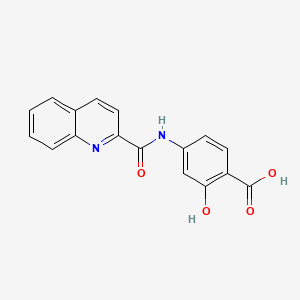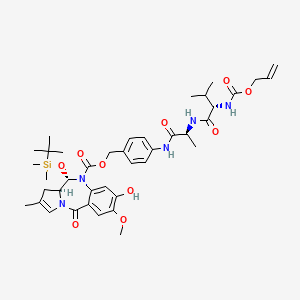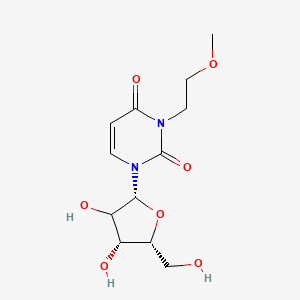
N3-(2-Methoxy)ethyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-(2-Methoxy)ethyluridine is a uridine analogue, which means it is structurally similar to uridine, a nucleoside that plays a crucial role in the synthesis of RNA. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders and hypertension .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-Methoxy)ethyluridine typically involves the modification of uridine. One common method includes the alkylation of uridine at the N3 position with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product. The compound is then subjected to quality control tests to meet industry standards.
化学反応の分析
Types of Reactions
N3-(2-Methoxy)ethyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the uridine moiety.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with altered functional groups, while substitution reactions can produce a variety of modified nucleosides .
科学的研究の応用
N3-(2-Methoxy)ethyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is utilized in studies related to RNA synthesis and function.
Medicine: It has potential therapeutic applications in treating neurological disorders, epilepsy, and hypertension.
Industry: This compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
作用機序
The mechanism of action of N3-(2-Methoxy)ethyluridine involves its incorporation into RNA, where it can interfere with normal RNA function. This interference can lead to the inhibition of viral replication, making it a potential antiviral agent. Additionally, the compound’s structural similarity to uridine allows it to modulate various intracellular pathways, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
- N3-(2-Hydroxy)ethyluridine
- N3-(2-Amino)ethyluridine
- N3-(2-Chloro)ethyluridine
Uniqueness
N3-(2-Methoxy)ethyluridine stands out due to its unique methoxyethyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and bioavailability compared to other uridine analogues, making it a valuable compound in both research and therapeutic contexts .
特性
分子式 |
C12H18N2O7 |
|---|---|
分子量 |
302.28 g/mol |
IUPAC名 |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-methoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O7/c1-20-5-4-13-8(16)2-3-14(12(13)19)11-10(18)9(17)7(6-15)21-11/h2-3,7,9-11,15,17-18H,4-6H2,1H3/t7-,9+,10?,11-/m1/s1 |
InChIキー |
DACGSRAGMJSDAA-UPCPIJHOSA-N |
異性体SMILES |
COCCN1C(=O)C=CN(C1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
正規SMILES |
COCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)

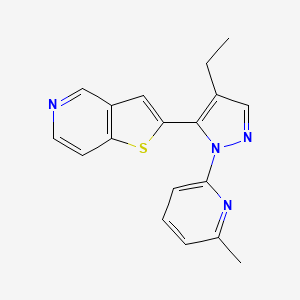
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

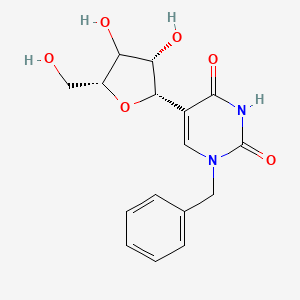
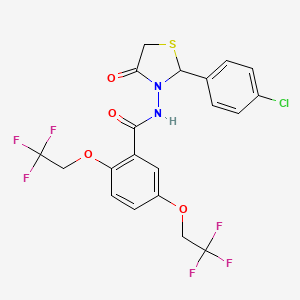


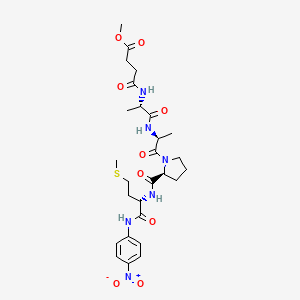
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

